molecular formula C6H5F9O2 B13839507 1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane

1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane

Cat. No.: B13839507
M. Wt: 280.09 g/mol
InChI Key: UZENWHWFOXPOBD-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical inertness. This compound is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane typically involves the reaction of hexafluoropropylene oxide with trifluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols and acids.

    Reduction: Reduction reactions yield fluorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include fluorinated alcohols, acids, and hydrocarbons, which are valuable intermediates in various chemical processes.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane finds applications in several scientific fields:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize specific conformations.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty polymers and as a heat transfer fluid in high-temperature applications.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with biological molecules, influencing their structure and function. This compound can modulate enzyme activity and protein folding pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.

    1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with distinct chemical properties.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane stands out due to its unique combination of fluorinated groups, which confer exceptional thermal stability and chemical inertness. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research and industry highlight its versatility and importance.

Properties

Molecular Formula

C6H5F9O2

Molecular Weight

280.09 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxymethoxy)propane

InChI

InChI=1S/C6H5F9O2/c7-4(8,9)1-16-2-17-3(5(10,11)12)6(13,14)15/h3H,1-2H2

InChI Key

UZENWHWFOXPOBD-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)OCOC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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